molecular formula C16H24ClN3OS B4736926 4-[(5-chloro-2-thienyl)methyl]-N-cyclohexyl-1-piperazinecarboxamide

4-[(5-chloro-2-thienyl)methyl]-N-cyclohexyl-1-piperazinecarboxamide

Cat. No. B4736926
M. Wt: 341.9 g/mol
InChI Key: AZTCNBQHVZSUJR-UHFFFAOYSA-N
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Description

4-[(5-chloro-2-thienyl)methyl]-N-cyclohexyl-1-piperazinecarboxamide, also known as CTMP, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. CTMP belongs to the piperazine family of compounds and has been shown to have a unique mechanism of action that makes it a promising candidate for the treatment of a variety of neurological and psychiatric disorders.

Mechanism of Action

The exact mechanism of action of 4-[(5-chloro-2-thienyl)methyl]-N-cyclohexyl-1-piperazinecarboxamide is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. This means that it increases the levels of dopamine in the brain by preventing its reuptake, leading to increased dopamine signaling and potential therapeutic effects.
Biochemical and Physiological Effects:
In addition to its effects on dopamine signaling, 4-[(5-chloro-2-thienyl)methyl]-N-cyclohexyl-1-piperazinecarboxamide has been shown to alter the levels of other neurotransmitters, including serotonin and norepinephrine. It has also been shown to have effects on the levels of certain hormones, such as cortisol and testosterone. These biochemical and physiological effects may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One advantage of 4-[(5-chloro-2-thienyl)methyl]-N-cyclohexyl-1-piperazinecarboxamide for lab experiments is that it is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation is that it is a relatively new compound, and its long-term effects and potential side effects are not yet fully understood.

Future Directions

There are several potential future directions for research on 4-[(5-chloro-2-thienyl)methyl]-N-cyclohexyl-1-piperazinecarboxamide. One area of interest is its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications in humans. Finally, studies investigating the long-term effects and potential side effects of 4-[(5-chloro-2-thienyl)methyl]-N-cyclohexyl-1-piperazinecarboxamide are needed to ensure its safety and efficacy as a therapeutic agent.

Scientific Research Applications

4-[(5-chloro-2-thienyl)methyl]-N-cyclohexyl-1-piperazinecarboxamide has been the subject of several scientific studies that have investigated its potential therapeutic applications. One study found that 4-[(5-chloro-2-thienyl)methyl]-N-cyclohexyl-1-piperazinecarboxamide has anxiolytic and antidepressant effects in animal models, suggesting that it may be useful in the treatment of anxiety and depression. Another study found that 4-[(5-chloro-2-thienyl)methyl]-N-cyclohexyl-1-piperazinecarboxamide has antipsychotic effects in animal models, indicating that it may be useful in the treatment of schizophrenia.

properties

IUPAC Name

4-[(5-chlorothiophen-2-yl)methyl]-N-cyclohexylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3OS/c17-15-7-6-14(22-15)12-19-8-10-20(11-9-19)16(21)18-13-4-2-1-3-5-13/h6-7,13H,1-5,8-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTCNBQHVZSUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)CC3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-chlorothiophen-2-yl)methyl]-N-cyclohexylpiperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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